molecular formula C12H14O4 B2389053 Ethyl 2-(2-acetylphenoxy)acetate CAS No. 63815-27-0

Ethyl 2-(2-acetylphenoxy)acetate

Cat. No.: B2389053
CAS No.: 63815-27-0
M. Wt: 222.24
InChI Key: GKGZNLVUZCFMEG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-acetylphenoxy)acetate: is an organic compound with the molecular formula C12H14O4 . It is a white crystalline powder that is soluble in organic solvents such as methanol and ethyl acetate . This compound is used primarily in research settings and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing ethyl 2-(2-acetylphenoxy)acetate involves the reaction of ethyl chloroacetate with 2-acetylphenol under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial processes may involve continuous flow reactors and optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-acetylphenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for ethyl 2-(2-acetylphenoxy)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acetyl group can participate in acetylation reactions, modifying proteins or other biomolecules. The phenoxy group can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of the acetyl group, which can influence its reactivity and interactions in chemical and biological systems. This positional isomerism can lead to differences in physical properties, reactivity, and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 2-(2-acetylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-15-12(14)8-16-11-7-5-4-6-10(11)9(2)13/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGZNLVUZCFMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 136 g of o-hydroxyacetophenone, 167 g of ethyl bromoacetate and 205 g of potassium carbonate was refluxed in 3 l of acetone for 6 hours under heating with stirring. The insoluble materials were filtered from the reaction mixture and the acetone was evaporated from the filtrate. Further, the mixture was distilled to obtain a fraction having a boiling point of 132° C/2 mmHg which was then recrystallized from ligroin to obtain 150 g of the product.
Quantity
136 g
Type
reactant
Reaction Step One
Quantity
167 g
Type
reactant
Reaction Step One
Quantity
205 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step Two

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